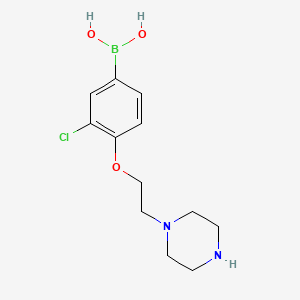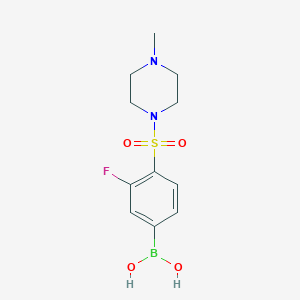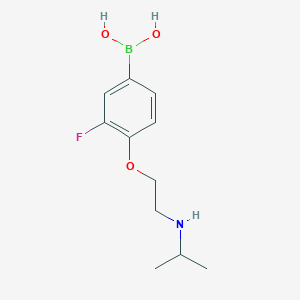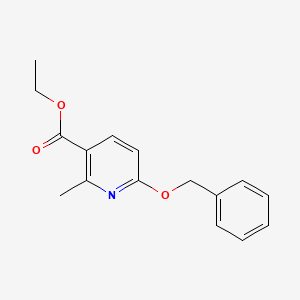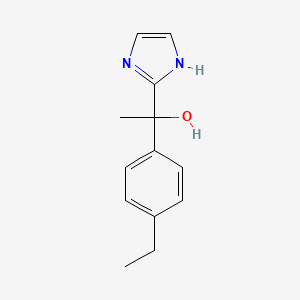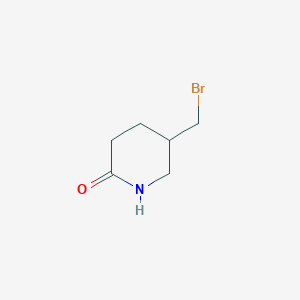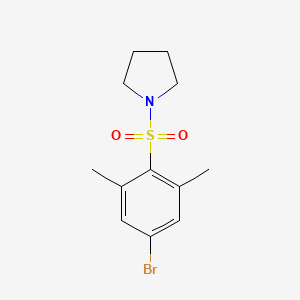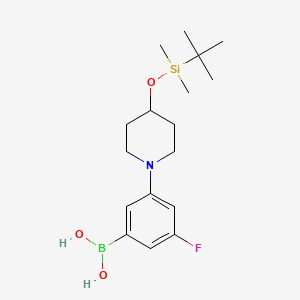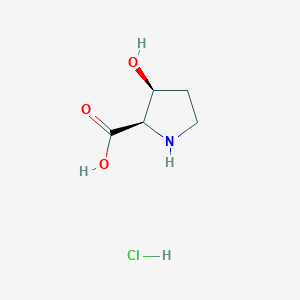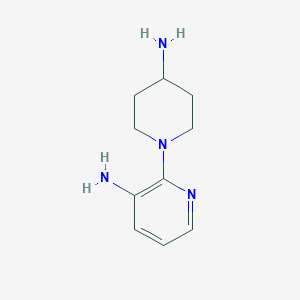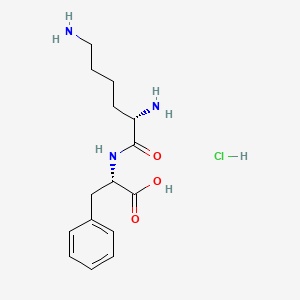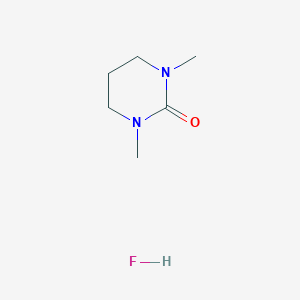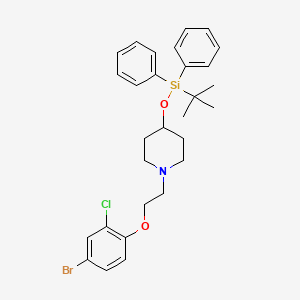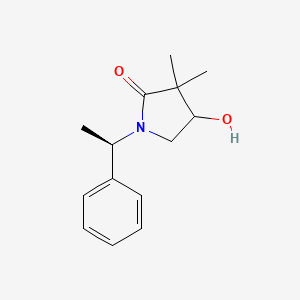
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one
Vue d'ensemble
Description
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one, also known as 4-hydroxy-3,3-dimethyl-1-phenylethylpyrrolidin-2-one or 4-hydroxy-3,3-dimethyl-1-phenylethyl-2-pyrrolidone, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of approximately 91°C. 4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one has been used in the synthesis of various compounds, including pharmaceuticals and cosmetics, as well as in the study of biological processes.
Applications De Recherche Scientifique
1. Chelation and Iron Excretion
Compounds such as 3-hydroxy-4(1H)-pyridinones have shown potential for chelating iron(III), indicating their use in treating iron overload conditions like thalassemia. These compounds demonstrate oral activity and can facilitate the excretion of iron, suggesting that structurally similar compounds may also possess these beneficial properties (Rai et al., 1998).
2. Neuroactive Properties
Some structurally similar compounds, particularly those with a pyrrolidin-2-one fragment, have been evaluated for their neuroactive properties. These compounds have shown binding affinity to adrenoceptors and demonstrated significant activity in antiarrhythmic and hypotensive tests in animals, indicating potential applications in cardiovascular and neuropharmacological research (Kulig et al., 2007).
3. Nootropic Effects
Pyrrolidine derivatives have been studied for their nootropic effects, enhancing memory and learning processes in animal models. These findings suggest that compounds with a pyrrolidine structure could be investigated for their cognitive-enhancing properties and potential applications in treating neurodegenerative diseases (Petkov et al., 1991).
4. Radical Scavenging and Antioxidant Activity
Compounds like 5,5-dimethyl-1-pyrroline-N-oxide have been used to trap free radicals, suggesting potential antioxidant properties. This indicates that structurally related compounds might also serve as valuable tools in studying oxidative stress and related pathological conditions (Timmins et al., 1999).
5. Analgesic Activity
Derivatives of pyridine-4-one have exhibited significant analgesic effects in animal models, offering potential for the development of new pain management therapies. This suggests that similar compounds, including those with a pyrrolidinone structure, might possess analgesic properties (Hajhashemi et al., 2012).
Propriétés
IUPAC Name |
4-hydroxy-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-9-12(16)14(2,3)13(15)17/h4-8,10,12,16H,9H2,1-3H3/t10-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXMLZVUBYPCIG-RWANSRKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



